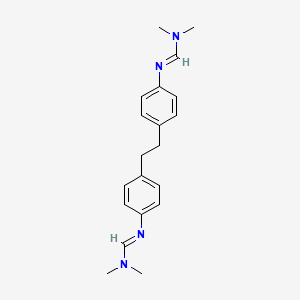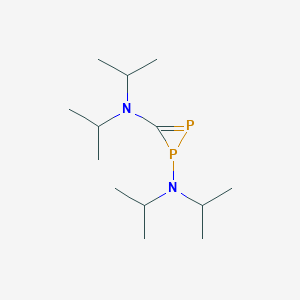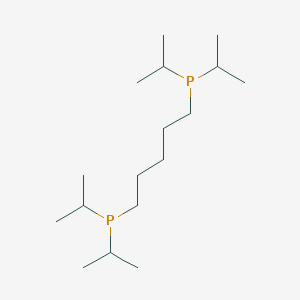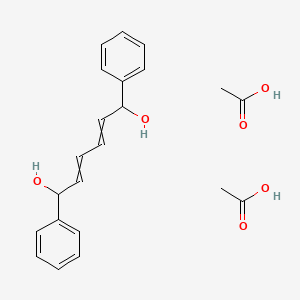
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- is a complex peptide composed of six amino acids: L-cysteine, L-histidine, L-alanine, L-valine, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of peptides like L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: L-cysteine residues can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic agent due to its antioxidant properties.
Industrial: Utilized in the production of pharmaceuticals and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- involves its ability to form disulfide bonds, which can stabilize protein structures. The peptide can also act as an antioxidant by scavenging free radicals and reducing oxidative stress. The molecular targets include various enzymes and proteins involved in cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-cysteinylglycine: A dipeptide that also plays a role in glutathione metabolism.
Uniqueness
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to form stable disulfide bonds and act as an antioxidant makes it valuable in various research and industrial applications.
Properties
CAS No. |
202528-03-8 |
|---|---|
Molecular Formula |
C23H38N8O8S2 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C23H38N8O8S2/c1-10(2)17(22(37)29-15(6-32)21(36)30-16(8-41)23(38)39)31-18(33)11(3)27-20(35)14(4-12-5-25-9-26-12)28-19(34)13(24)7-40/h5,9-11,13-17,32,40-41H,4,6-8,24H2,1-3H3,(H,25,26)(H,27,35)(H,28,34)(H,29,37)(H,30,36)(H,31,33)(H,38,39)/t11-,13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
KFODZLDALZHWOT-HAIXDDLGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)






![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)



